Carbidopa EP Impurity F

Description

Evolution of Impurity Control Paradigms in Pharmaceutical Development

The approach to controlling impurities in pharmaceuticals has undergone a significant evolution, driven by advancements in analytical technology, a deeper understanding of toxicology, and a global push for harmonized regulatory standards. researchgate.netbaertschiconsulting.comresearchgate.net Initially, impurity control was often retrospective, with a focus on end-product testing. However, the paradigm has shifted towards a proactive, risk-based approach that is integrated throughout the development process. baertschiconsulting.com This modern strategy emphasizes understanding the formation, fate, and purge of impurities during the synthesis of the drug substance. baertschiconsulting.com

The establishment of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been a landmark in this evolution. baertschiconsulting.com ICH guidelines have provided a framework for a more unified approach to impurity control, moving away from a patchwork of regional regulations. gmp-navigator.com This evolution has been further spurred by incidents of adverse drug events linked to impurities, which have underscored the critical need for stringent control. researchgate.net The focus has expanded from simple organic and inorganic impurities to include complex challenges like genotoxic impurities and, more recently, nitrosamines. researchgate.netresearchgate.netjpionline.org

Methodological Frameworks for Impurity Profiling of Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential and actual impurities in an API. nih.govpharmaffiliates.comajptr.comijpsjournal.com This comprehensive analysis is a cornerstone of drug development, providing crucial information for process optimization, stability studies, and safety assessments. pharmaffiliates.comajptr.com The process begins with a thorough understanding of the synthetic route, including starting materials, intermediates, by-products, and degradation products. ajptr.com

A variety of sophisticated analytical techniques are employed for impurity profiling. High-performance liquid chromatography (HPLC), particularly in its reversed-phase mode, is a workhorse for separating and quantifying impurities. nih.gov The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the structural elucidation of unknown impurities. nih.govajptr.com Other techniques such as gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) spectroscopy for definitive structure confirmation, and charged aerosol detection (CAD) for compounds lacking a UV chromophore, are also integral to a comprehensive impurity profiling strategy. ajptr.comresearchgate.net The development and validation of these analytical methods are themselves subject to rigorous guidelines to ensure their accuracy, precision, and reliability. ich.org

Regulatory Science and Pharmacopoeial Compliance for Pharmaceutical Impurities

The control of pharmaceutical impurities is governed by a robust framework of regulatory guidelines and pharmacopoeial standards. pharmaffiliates.com The ICH Q3 series of guidelines (Q3A, Q3B, Q3C, and Q3D) provides a comprehensive framework for the control of impurities in new drug substances and products. jpionline.orgeuropa.eubiotech-spain.comeuropa.eu These guidelines establish thresholds for reporting, identification, and qualification of impurities. pharmaffiliates.com For instance, ICH Q3A recommends the identification of impurities present at levels of 0.10% or higher for most APIs. pharmaffiliates.com

Pharmacopoeias such as the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP) play a crucial role in setting public standards of quality. gmp-navigator.comsigmaaldrich.comedqm.eu These compendia provide detailed monographs for specific drug substances, including tests and acceptance criteria for related impurities. edqm.eu The Pharmacopoeial Discussion Group (PDG) works towards harmonizing these standards to facilitate global pharmaceutical trade and ensure consistent quality across different regions. gmp-navigator.comgmpinsiders.com Compliance with these regulatory and pharmacopoeial requirements is mandatory for gaining and maintaining marketing authorization for pharmaceutical products. gmp-navigator.com

Carbidopa EP Impurity F: A Detailed Profile

This compound is a known impurity of Carbidopa, an active pharmaceutical ingredient used in the management of Parkinson's disease. chemicea.com As a specified impurity in the European Pharmacopoeia, its control is a critical aspect of ensuring the quality and safety of Carbidopa-containing medicines.

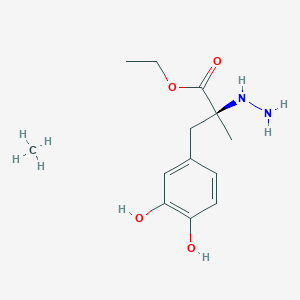

This impurity is chemically identified as Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate. chemicea.comveeprho.comallmpus.com It is also referred to as Carbidopa Ethyl Ester. synthinkchemicals.comsynzeal.com The presence of this impurity is often related to the manufacturing process of Carbidopa.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value | Source |

| IUPAC Name | Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate | veeprho.com |

| Synonyms | Carbidopa Ethyl Ester, Carbidopa BP Impurity F | chemicea.comsynthinkchemicals.comsynzeal.com |

| CAS Number | 1458640-32-8 (free base), 96115-88-7 (HCl salt) | allmpus.comsynthinkchemicals.combiosynth.com |

| Molecular Formula | C₁₂H₁₈N₂O₄ | veeprho.combiosynth.comaxios-research.com |

| Molecular Weight | 254.28 g/mol | veeprho.combiosynth.com |

The control of this compound to within the limits specified by the European Pharmacopoeia is achieved through validated analytical methods, typically HPLC, during the quality control of both the Carbidopa API and the finished pharmaceutical product. researchgate.net Reference standards of this compound are used for the accurate identification and quantification of this impurity. synzeal.comaxios-research.comsynzeal.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22N2O4 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate;methane |

InChI |

InChI=1S/C12H18N2O4.CH4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8;/h4-6,14-16H,3,7,13H2,1-2H3;1H4/t12-;/m0./s1 |

InChI Key |

RDHJKFXTCDNOEH-YDALLXLXSA-N |

Isomeric SMILES |

C.CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN |

Canonical SMILES |

C.CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN |

Origin of Product |

United States |

Origin and Mechanistic Formation Pathways of Carbidopa Ep Impurity F

Elucidation of Synthetic Route-Related Impurity Generation

The primary origin of Carbidopa EP Impurity F is linked to the manufacturing process of Carbidopa. Several synthetic routes for Carbidopa have been described, and specific steps within these processes can lead to the formation of this ethyl ester impurity google.comgoogle.comwikipedia.org.

Identification of Precursor Species and Reaction Intermediates

A common synthetic pathway to Carbidopa involves the use of an ester of methyldopa as a starting material or intermediate. Specifically, processes have been detailed that utilize L-α-methyldopa methyl ester or ethyl ester google.comgoogle.com. In one such method, the methyldopa ester undergoes a reaction to form a methyldopa imine ester, which is then hydrolyzed to yield Carbidopa google.comgoogle.com.

The key precursor species for this compound in this context is the ethyl ester of a methyldopa derivative. If α-Methyldopa ethyl ester is used as a starting material, its incomplete conversion or the incomplete hydrolysis of a subsequent intermediate, such as a methyldopa imine ethyl ester, can directly result in the presence of an ethyl ester impurity.

Table 1: Key Precursor and Intermediate Species in the Formation of this compound

| Compound Name | Role in Impurity Formation |

| α-Methyldopa ethyl ester | Starting material or intermediate that can lead to Impurity F if not fully converted. |

| Methyldopa imine ester | Intermediate which, if it is an ethyl ester, can yield Impurity F upon incomplete hydrolysis. |

Role of Reagents and Catalysts in Impurity Formation

The reagents and catalysts used in the synthesis of Carbidopa play a significant role in the potential formation of this compound.

Incomplete Hydrolysis: In synthetic routes that involve the hydrolysis of an ethyl ester intermediate to the final carboxylic acid of Carbidopa, the conditions of this hydrolysis step are critical. Insufficient reaction time, suboptimal temperature, or an inadequate concentration of the hydrolyzing agent (e.g., hydrochloric acid) can lead to the incomplete conversion of the ethyl ester to Carbidopa, thus leaving this compound as a residual impurity google.comgoogle.com.

Transesterification: The presence of ethanol (B145695) as a solvent during the synthesis or purification of Carbidopa or its intermediates can lead to the formation of this compound through a process called transesterification. This reaction can be catalyzed by either acidic or basic conditions. If a methyl ester of a Carbidopa precursor is used, and ethanol is present, the methyl ester can be converted to the corresponding ethyl ester (Impurity F) masterorganicchemistry.commdpi.comorganic-chemistry.org.

Table 2: Influence of Reagents and Conditions on Impurity F Formation

| Reagent/Condition | Mechanism of Impurity Formation |

| Ethanol (as solvent) | Can lead to transesterification of a methyl ester precursor to the ethyl ester impurity. |

| Acid/Base Catalysts | Can facilitate the transesterification reaction in the presence of ethanol. |

| Insufficient Hydrolyzing Agent | Leads to incomplete hydrolysis of an ethyl ester precursor, resulting in residual Impurity F. |

Degradation Kinetics and Pathways Leading to Impurity Formation

The degradation of Carbidopa has been studied under various stress conditions to understand its stability profile. The primary degradation products identified are generally not this compound.

Oxidative Degradation Mechanisms

Studies on the oxidative degradation of Carbidopa have shown that the catechol moiety is susceptible to oxidation. The oxidation of Carbidopa by enzymes like tyrosinase results in the formation of an o-quinone nih.gov. This can then undergo further reactions, including cyclization, to form products such as 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid and 6,7-dihydroxy-3-methylcinnoline nih.gov. Another study also describes the oxidation of Carbidopa in basic media researchgate.net. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) have been performed, but these studies have not reported the formation of this compound sphinxsai.comlongdom.orgresearchgate.net.

Photolytic Degradation Processes

Photostability testing is a crucial part of drug development to ensure that exposure to light does not lead to significant degradation nih.gov. While forced degradation studies of Carbidopa under photolytic conditions have been conducted, they have not indicated the formation of this compound. Carbidopa has been found to be relatively stable under photolytic stress in some studies sphinxsai.comresearchgate.net.

Hydrolytic Degradation Pathways

The hydrolytic stability of Carbidopa has been investigated under acidic, basic, and neutral conditions. These studies have shown that Carbidopa can degrade, particularly in alkaline and acidic environments sphinxsai.comresearchgate.netgoogle.comgoogle.com. The primary degradation products identified under hydrolytic stress are 3,4-dihydroxyphenylacetone (DHPA) and hydrazine (B178648) google.comgoogle.com. The formation of the ethyl ester, this compound, as a result of the hydrolytic degradation of Carbidopa itself has not been reported in the reviewed literature. The formation of esters from carboxylic acids via hydrolysis is not a chemically favored process.

Table 3: Summary of Known Carbidopa Degradation Products

| Degradation Pathway | Known Degradation Products | Formation of Impurity F Reported |

| Oxidative | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, 6,7-dihydroxy-3-methylcinnoline, o-quinones | No |

| Photolytic | Generally stable; no specific degradation products consistently reported. | No |

| Hydrolytic | 3,4-dihydroxyphenylacetone (DHPA), Hydrazine | No |

Influence of Process Parameters on Impurity Profile Development

The formation and persistence of this compound are significantly influenced by various process parameters during the synthesis and purification of Carbidopa. Control over these parameters is crucial to minimize the level of this impurity in the final drug substance.

Key process parameters that affect the formation of this compound include reaction temperature, pH, and reaction time, particularly during the hydrolysis step of the corresponding ester intermediate. For instance, in a synthesis route involving the hydrolysis of a methyldopa imino ester intermediate, the conditions of this hydrolysis are critical. Insufficient temperature or reaction time can lead to incomplete conversion of the ester to the desired carboxylic acid, resulting in higher levels of the ethyl ester impurity in the crude product. Similarly, the concentration of the acid or base used as a catalyst for the hydrolysis plays a vital role; a lower concentration may not be sufficient to drive the reaction to completion within the specified timeframe.

The choice of solvents can also impact the impurity profile. The use of ethanol as a solvent at any stage of the process could potentially lead to the esterification of Carbidopa, especially in the presence of acidic catalysts, thus forming Impurity F. Therefore, careful selection of non-alcoholic solvents is a critical consideration in process development to avoid this side reaction.

The following table illustrates the potential impact of various process parameters on the formation of this compound, based on general principles of chemical synthesis and information from related manufacturing processes.

| Process Parameter | Potential Impact on this compound Level | Rationale |

| Hydrolysis Temperature | Lower temperatures may increase the impurity level. | Incomplete hydrolysis of the ester precursor due to insufficient energy to overcome the activation barrier of the reaction. |

| Hydrolysis Reaction Time | Shorter reaction times can lead to higher impurity levels. | Insufficient time for the hydrolysis reaction to proceed to completion, leaving unreacted ester intermediate. |

| pH/Catalyst Concentration | Non-optimal pH or low catalyst concentration can increase the impurity level. | The rate of ester hydrolysis is often dependent on acid or base catalysis. Inadequate catalysis slows down the reaction, leading to incomplete conversion. |

| Solvent System | Presence of ethanol can increase the risk of impurity formation. | Potential for esterification of the Carbidopa molecule if ethanol is present, especially under acidic conditions. |

| Purification Method | Inefficient purification may lead to higher impurity levels in the final product. | The purification process must be designed to effectively separate the ester impurity from the final Carbidopa API. |

This table is generated based on established chemical principles and not on specific, publicly available batch data.

Impurity Propagation in Multi-Step Synthesis

In a multi-step synthesis, impurities can be introduced at various stages and can either be carried through to the final product, react to form new impurities, or be removed during purification steps. This compound, being an unreacted intermediate from a preceding step, is a prime example of impurity propagation.

If the synthesis of Carbidopa proceeds through an ethyl ester intermediate, any amount of this intermediate that does not undergo hydrolysis in the subsequent step will remain in the reaction mixture. This unreacted intermediate, which is this compound, will then be carried forward into the crude product.

The physicochemical properties of Impurity F, being an ester, are different from Carbidopa, which is a carboxylic acid. This difference in properties, such as polarity and solubility, is exploited during the purification of the final API. Techniques like recrystallization or chromatography are designed to separate the more polar Carbidopa from the less polar ester impurity. However, the efficiency of these purification steps is critical. If the purification process is not optimized, a certain percentage of Impurity F can co-precipitate or co-elute with the final product, leading to its presence in the final API.

The following table outlines the potential propagation of this compound through the final stages of a hypothetical multi-step synthesis.

| Synthesis Stage | Potential for Presence of this compound | Rationale for Propagation or Removal |

| Imino Ester Hydrolysis | High potential for presence. | This is the primary stage where incomplete reaction leads to the persistence of the ester intermediate (Impurity F). |

| Crude Product Isolation | High potential for presence. | The impurity is carried over from the previous step into the isolated crude material before purification. |

| First Recrystallization/Purification | Potential for presence, but at a reduced level. | The purification step is designed to remove impurities. However, its efficiency determines the level of residual Impurity F. |

| Second Recrystallization/Final Purification | Low potential for presence. | Further purification steps should significantly reduce the level of the impurity to meet regulatory specifications. |

| Drying of Final API | Low potential for presence. | The impurity level should be minimal at this stage if the purification steps were effective. No new formation is expected during drying. |

This table is a conceptual representation of impurity propagation and does not reflect specific manufacturing data.

Advanced Analytical Methodologies for Characterization and Quantification of Carbidopa Ep Impurity F

High-Resolution Chromatographic Techniques for Impurity Separation and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, providing the necessary resolving power to separate complex mixtures of the API and its related substances. For Carbidopa EP Impurity F, several high-resolution methods are employed to ensure its levels are maintained within compendially accepted limits.

Ultra-High Performance Liquid Chromatography (UHPLC) and Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the separation and quantification of Carbidopa and its impurities due to its high efficiency, speed, and resolution. The development of a robust, stability-indicating UHPLC method is a critical process that involves the systematic optimization of several key parameters to achieve adequate separation of Impurity F from Carbidopa and other related substances.

Method development often begins with the selection of an appropriate stationary phase. Reversed-phase columns, such as those with C18 modifications, are frequently utilized for the analysis of polar compounds like Carbidopa and its impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted. The pH of the aqueous phase is a particularly critical parameter, as it influences the ionization state and, consequently, the retention of the acidic Carbidopa molecule and its impurities. Gradient elution is commonly employed to ensure the timely elution of all compounds with good peak shape and resolution. The application of Analytical Quality by Design (AQbD) principles can further enhance method robustness by systematically exploring the impact of critical method parameters (CMPs) and defining a design space for reliable operation.

Table 1: Example UHPLC Parameters for Carbidopa Impurity Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides high-efficiency separation for polar analytes. |

| Mobile Phase A | 0.1% Perchloric Acid or Phosphate Buffer in Water | Controls pH and influences retention of ionizable compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Ensures separation of compounds with a wide range of polarities within a reasonable runtime. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle size columns to maximize efficiency. |

| Column Temp. | 25 - 40 °C | Affects viscosity, retention times, and selectivity. |

| Detection | UV/PDA at ~280 nm | Wavelength at which Carbidopa and related impurities exhibit significant absorbance. |

| Injection Vol. | 1 - 5 µL | Small volume is typical for UHPLC to prevent column overload. |

Gas Chromatography (GC) and Headspace Techniques for Volatiles

The technique involves heating the sample in a sealed vial, allowing volatile compounds to partition into the gaseous phase (the "headspace"). An aliquot of this gas is then injected into the GC system. This sample introduction method prevents non-volatile matrix components from contaminating the GC system. The development of a headspace GC method requires optimization of parameters such as vial incubation temperature and time to ensure complete and reproducible volatilization of the target analytes. A flame ionization detector (FID) is commonly used for its robust and linear response to most organic solvents.

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis

| Parameter | Typical Value/Condition | Purpose |

| GC System | Agilent 7890B with 7697A Headspace Autosampler | Standard instrumentation for volatile impurity analysis. researchgate.net |

| Column | DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm) | Stationary phase designed for separation of common organic solvents. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 240 °C) | Separates solvents based on their boiling points and column interaction. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and universal detection for organic compounds. |

| Headspace Oven | 80 - 105 °C | Ensures efficient partitioning of volatile analytes into the headspace. researchgate.net |

| Vial Equilibration | 15 - 45 min | Allows the sample to reach thermal equilibrium before injection. |

Supercritical Fluid Chromatography (SFC) Applications in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique with significant potential for pharmaceutical impurity profiling. vub.betwistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic co-solvent such as methanol. twistingmemoirs.com This approach offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and unique selectivity. twistingmemoirs.compharmtech.com

While specific, published SFC methods for this compound are not widespread, the technique is well-suited for the analysis of polar and chiral compounds, which are characteristic of Carbidopa and its related substances. chromatographytoday.comrsc.orgchromatographyonline.com The elution order in SFC is often orthogonal to that of reversed-phase LC, meaning it can separate impurities that are difficult to resolve by HPLC. nih.gov Method development in SFC involves optimizing parameters such as the co-solvent type and gradient, back-pressure, and column temperature to achieve the desired separation. vub.be The ability of SFC to provide rapid and efficient separations makes it an attractive option for both analytical-scale impurity profiling and preparative-scale isolation of impurities for structural elucidation. pharmtech.comteledynelabs.com

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and trace-level detection of pharmaceutical impurities. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound, such as an impurity, with a high degree of confidence. For this compound, HRMS is used to confirm its molecular formula, C₁₂H₁₈N₂O₄. axios-research.com By comparing the experimentally measured accurate mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass, analysts can verify the identity of the impurity, distinguishing it from other potential impurities with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂O₄ |

| Nominal Mass | 254 g/mol |

| Monoisotopic Mass (Theoretical) | 254.12666 Da |

| Protonated Ion [M+H]⁺ (Theoretical) | 255.13393 Da |

| Typical HRMS Measured Mass | 255.13411 Da |

| Typical Mass Accuracy | < 2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ of Impurity F) is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern serves as a structural fingerprint.

For this compound (Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate), a plausible fragmentation pathway can be proposed based on its chemical structure. Key fragmentation reactions would likely include the neutral loss of ethanol (B145695) from the ethyl ester group, cleavage of the hydrazine (B178648) moiety, and cleavages at the benzylic position. nih.govscispace.comlibretexts.org Analyzing these fragmentation pathways allows for the unambiguous structural confirmation of the impurity.

Table 4: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

| 255.13 | 209.11 | 46.02 (C₂H₅OH) | Loss of ethanol from the ethyl ester group |

| 255.13 | 178.08 | 77.05 (C₂H₅N₂O) | Cleavage involving the hydrazine and ester moiety |

| 255.13 | 137.06 | 118.07 (C₅H₁₀N₂O₂) | Cleavage at the benzylic position, retaining the dihydroxyphenylpropyl ion |

| 255.13 | 123.04 | 132.09 (C₅H₁₁N₂O₃) | Dihydroxybenzyl cation |

Isotopic Labeling Strategies in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and understand the formation mechanisms of impurities. In the context of this compound, which is the ethyl ester of Carbidopa, stable isotope labeling can be employed to elucidate its origin. For instance, by using ethanol labeled with a stable isotope, such as ¹³C or ¹⁸O, as a potential reactant or solvent during the synthesis or storage of Carbidopa, researchers can track the incorporation of the labeled ethyl group into the impurity.

If this compound is formed via esterification of the Carbidopa parent molecule with residual ethanol, mass spectrometry (MS) analysis of the drug substance would reveal a molecular ion peak for the impurity corresponding to the mass of the isotopically labeled ethyl group. This unambiguous evidence confirms the specific reaction pathway. Similarly, labeling specific atoms on the Carbidopa molecule itself can help differentiate between various degradation pathways that might lead to the formation of Impurity F or other related substances. While specific studies on isotopic labeling of this compound are not prevalent in public literature, this methodology remains a fundamental tool in pharmaceutical process development to identify and control the formation of such impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov For this compound, NMR provides detailed information about the atomic connectivity and chemical environment of each nucleus, confirming its identity as the ethyl ester of Carbidopa. medwinpublishers.com Standard characterization of reference standards for this impurity routinely includes ¹H NMR and Mass Spectrometry data. synthinkchemicals.comallmpus.com

The ¹H NMR spectrum would clearly show signals corresponding to the aromatic protons of the dihydroxyphenyl ring, the characteristic singlet for the α-methyl group, and the distinct signals for the ethyl group—a triplet and a quartet—which are absent in the spectrum of the parent Carbidopa. ¹³C NMR spectroscopy further corroborates the structure by identifying the carbonyl carbon of the ester and the two carbons of the ethyl group.

Table 1: Illustrative ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is illustrative, based on typical chemical shifts for the functional groups present. Actual values may vary based on solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic CH | 6.5 - 6.8 | Multiplet | 115 - 120 |

| α-CH₃ | ~1.5 | Singlet | ~25 |

| -CH₂- (Benzyl) | ~2.9 | Singlet | ~40 |

| -O-CH₂- (Ethyl) | ~4.2 | Quartet | ~61 |

| -CH₃ (Ethyl) | ~1.2 | Triplet | ~14 |

| C=O (Ester) | - | - | ~175 |

Multi-Dimensional NMR Techniques

For unequivocal structural assignment, especially in complex molecules or when differentiating between isomers, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This technique identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY experiment would confirm the coupling between the quartet and triplet of the ethyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals of the ethyl CH₂ and CH₃ to their corresponding carbon signals.

Coupling of NMR with Chromatography (LC-NMR)

The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful hyphenated technique for the separation and structural elucidation of impurities directly from a mixture, such as a drug substance sample. researchgate.net This approach allows for the analysis of an impurity without the need for its prior isolation, which can be a time-consuming and challenging process. scilit.com An HPLC system separates the components of the sample, and as the peak corresponding to this compound elutes, it is directed into the NMR spectrometer for analysis. researchgate.netnih.gov Modern advancements, including higher magnetic field strengths and sophisticated solvent suppression techniques, have made LC-NMR a practical tool for analyzing impurities at low levels. researchgate.net

Hyphenated and Orthogonal Analytical Systems for Comprehensive Impurity Profiling

A comprehensive impurity profile requires the separation and detection of all potential impurities. Given the chemical similarity between Carbidopa and its related substances, a single analytical method may not be sufficient to resolve all peaks.

Hyphenated Systems: The most common hyphenated technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer. For this compound, LC-MS analysis would show a peak at a specific retention time with a molecular ion corresponding to its molecular weight (254.29 g/mol for the free base). biosynth.comaxios-research.com Tandem MS (MS/MS) can be used to fragment the molecular ion, creating a characteristic "fingerprint" that further confirms the impurity's identity.

Orthogonal Analytical Systems: To ensure that no impurities are co-eluting with the main component or each other, orthogonal HPLC methods are used. nih.govresearchgate.net Orthogonality in chromatography is achieved by using separation systems with different selectivity mechanisms. nih.gov This can be accomplished by varying parameters such as:

Stationary Phase: Using a C18 column for one method and a different chemistry, such as a phenyl-hexyl or a cyano column, for the second method.

Mobile Phase pH: Altering the pH of the mobile phase can significantly change the retention behavior of ionizable compounds like Carbidopa and its impurities.

Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can also alter selectivity.

By analyzing the sample on two or more orthogonal systems, there is a much higher probability of separating all impurities present, providing a more accurate and complete impurity profile. nih.govresearchgate.net

Chemometric Approaches and Data Analytics in Impurity Profile Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of impurity profiling, chemometric approaches can be applied to complex datasets generated from techniques like HPLC and LC-MS.

When developing an HPLC method for Carbidopa, Design of Experiments (DoE) is a chemometric tool that can be used to systematically optimize separation parameters (e.g., gradient, pH, temperature) to achieve the best resolution between Carbidopa, Impurity F, and other related substances. mdpi.com

Furthermore, multivariate analysis techniques like Principal Component Analysis (PCA) can be applied to the impurity profile data from multiple batches of the drug substance. PCA can help identify trends or variations in the impurity profile over time or between different manufacturing processes. This allows for better process understanding and control, ensuring that the levels of this compound and other impurities are consistently maintained within acceptable limits. For complex chromatographic data where analytes are not fully resolved, chemometric algorithms like alternating trilinear decomposition (ATLD) can be used for quantitative analysis. nih.gov

Regulatory Science and Quality Control Strategies for Carbidopa Ep Impurity F

Compliance with International Harmonization Guidelines (ICH Q3A, Q3C, M7) and Pharmacopoeial Standards

Adherence to a framework of international guidelines is fundamental to managing impurities such as Carbidopa EP Impurity F. These guidelines ensure a harmonized approach to pharmaceutical quality across different regulatory regions.

ICH Q3A: This guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities. kobia.kramsbiopharma.comich.org this compound is a known, specified impurity, meaning it is individually listed and limited with a specific acceptance criterion in the Carbidopa drug substance specification. ich.org The thresholds established by ICH Q3A dictate the level at which an impurity must be reported (reporting threshold), structurally identified (identification threshold), and assessed for safety (qualification threshold). amsbiopharma.comich.org The level of Impurity F present in Carbidopa batches used in safety and clinical studies is considered qualified up to that level. ich.orgfda.gov

ICH M7: This guideline addresses "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ich.orgeuropa.eueuropa.eu All identified impurities, including this compound, must be evaluated for their potential mutagenicity. ich.org This assessment often begins with an in silico analysis of the impurity's structure for any alerts for mutagenicity. researchgate.net Depending on the outcome and other available data, further testing, such as a bacterial reverse mutation (Ames) test, may be required. researchgate.net Reference standards for impurities like this compound are utilized in these genotoxicity assessments. synthinkchemicals.comsynzeal.com

Pharmacopoeial Standards: The designation "EP Impurity F" signifies that this compound is a specified impurity in the European Pharmacopoeia (EP) monograph for Carbidopa. synthinkchemicals.comchemicea.com Pharmacopoeias like the EP and the United States Pharmacopeia (USP) provide official standards for APIs, including tests, procedures, and acceptance criteria for purity. The monograph for Carbidopa will list Impurity F and define its acceptance limit, ensuring that batches released to the market meet the required quality standards. enamine.net The synonym "Carbidopa Ethyl Ester" is also associated with this impurity in the USP context. synzeal.com

Establishment of Impurity Specification Limits and Control Thresholds

Setting appropriate limits for impurities is a critical step that balances process capability with patient safety. The acceptance criteria for this compound are established based on a combination of regulatory guidance and data from the drug's development program.

The ICH Q3A guideline provides thresholds that serve as a starting point for setting impurity limits. ich.org These thresholds are based on the maximum daily dose of the API. amsbiopharma.com

Table 1: ICH Q3A Thresholds for Impurities in a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org The specification limit for this compound should be no higher than the level that has been qualified in toxicology studies or through its presence in clinical trial batches. gally.ch The final acceptance criterion in the specification is set based on the impurity levels observed in batches manufactured by the commercial process, allowing for normal manufacturing and analytical variability, while not exceeding the qualified safety level. gally.ch

Development of Robust In-Process Control (IPC) and Release Testing Methodologies

To ensure that this compound is consistently maintained below its specified limit, robust analytical methods are essential. These methods are applied for both in-process control (IPC) during manufacturing and for the final release testing of the API.

The control of impurities is a key factor in drug development and quality assurance, as the data generated directly impacts the safety of the therapy. celonpharma.com High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the detection and quantification of non-volatile organic impurities like Impurity F. Method development focuses on achieving adequate separation of the impurity from the main API peak and other related substances.

Key aspects of these analytical methodologies include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including other impurities and the API itself.

Sensitivity: The method's quantitation limit must be at or below the reporting threshold (e.g., 0.05%), as required by ICH guidelines. ich.org

Accuracy and Precision: The method must provide results that are accurate (close to the true value) and precise (reproducible) over the specified range of impurity concentrations.

These analytical procedures must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose. gally.ch IPC testing at critical stages of the Carbidopa synthesis process allows for the monitoring and control of Impurity F formation, enabling adjustments to be made before the final API is produced. google.comgoogle.com Final release testing confirms that each batch of Carbidopa API meets the pre-defined specification for Impurity F before it is used in the manufacture of the final drug product.

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that focuses on building quality into the product from the outset, rather than relying on end-product testing. nih.govnih.gov Applying QbD principles is highly effective for managing impurities like this compound.

The QbD workflow for impurity management includes several key steps:

Define the Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final drug product, including safety, which is directly impacted by impurity levels. wjpmr.commfd.org.mk

Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA of the drug substance, as it is a quantifiable property that must be within an appropriate limit to ensure product safety. nih.govwjpmr.com

Conduct Risk Assessment: A risk assessment process (e.g., Failure Mode and Effects Analysis - FMEA) is used to identify how material attributes (Critical Material Attributes - CMAs) and process parameters (Critical Process Parameters - CPPs) could affect the CQAs. nih.govarabjchem.org For Impurity F, this would involve identifying the raw materials and reaction conditions (e.g., temperature, solvents, reagents) that could lead to its formation. mdpi.com

Establish a Design Space: Through experimentation, often using Design of Experiments (DoE), a multidimensional combination of input variables (CPPs) is established that has been proven to ensure the CQA (level of Impurity F) meets its target. aimspress.com Operating within this design space provides assurance of quality.

Implement a Control Strategy: A planned set of controls is established to ensure the process operates within the design space and that the CQAs are consistently met. aimspress.com This includes controls on input materials, IPCs, and final release testing, all aimed at controlling the level of this compound. acdlabs.com

By understanding the relationship between process inputs and the formation of Impurity F, the manufacturing process can be designed and controlled to minimize its presence, ensuring consistent product quality. rsc.org

Reference Standard Preparation and Qualification for Impurity Quantification

Accurate quantification of this compound in analytical testing relies on the availability of a high-quality, well-characterized reference standard. amazonaws.com The ICH Q3A guideline states that reference standards used for controlling impurities should be evaluated and characterized for their intended use. ich.org

The preparation and qualification of a reference standard for this compound involves several critical steps:

Synthesis and Purification: The impurity is typically synthesized, often through a custom synthesis process, and purified to a high degree. enamine.net

Structural Confirmation: A comprehensive set of analytical techniques is used to unequivocally confirm the chemical structure of the synthesized compound.

Purity and Assay Determination: The purity of the reference standard is meticulously determined. This is crucial for its use in quantitative analysis. amazonaws.com

Certificate of Analysis (CoA): The fully characterized reference standard is supplied with a detailed Certificate of Analysis. synzeal.comlgcstandards.com This document provides a summary of the characterization data.

Table 2: Typical Characterization Data for a Qualified Impurity Reference Standard

| Analytical Technique | Purpose |

|---|---|

| ¹H-NMR, ¹³C-NMR | Structural Elucidation and Confirmation |

| Mass Spectrometry (MS) | Confirmation of Molecular Weight and Structure |

| HPLC/UPLC | Purity Assessment and Quantification |

| Infrared (IR) Spectroscopy | Confirmation of Functional Groups |

This qualified reference standard is then used as a comparator in chromatographic methods (e.g., HPLC) to accurately determine the concentration of this compound in routine production batches of the Carbidopa API. synzeal.comaxios-research.com The availability of such standards is essential for method validation, quality control applications, and ensuring compliance with regulatory requirements. synthinkchemicals.comsynzeal.com

Theoretical and Computational Approaches to Impurity Research

Predictive Modeling of Impurity Formation Pathways

Predictive modeling serves as a foundational element in understanding how and why impurities like Carbidopa EP Impurity F are formed. By simulating the chemical environment, these models can map out potential reaction landscapes and predict the likelihood of various outcomes.

Computational chemistry, particularly methods rooted in quantum mechanics, allows for the detailed investigation of reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) are employed to model the step-by-step transformation of reactants into products, including the formation of unintended by-products. nih.gov For this compound, which is the ethyl ester of Carbidopa, a likely formation pathway is the esterification of Carbidopa's carboxylic acid group in the presence of ethanol (B145695), which might be used as a solvent or be present as a impurity in other reagents.

Computational analysis of this pathway would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures of Carbidopa, ethanol, the reaction intermediates, transition states, and the final product, this compound.

Transition State Searching: Identifying the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The energy of this transition state is crucial for determining the reaction rate.

Thermodynamic Calculations: Determining the relative energies of reactants, intermediates, and products to assess the thermodynamic favorability of impurity formation.

These calculations provide fundamental insights into the energetic landscape of the reaction, highlighting the conditions under which the formation of Impurity F is most likely.

Table 1: Illustrative Energy Profile for a Hypothetical Esterification Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Carbidopa + Ethanol) | 0.00 | Initial state of the system. |

| Transition State 1 | +25.4 | Energy barrier for the initial nucleophilic attack. |

| Tetrahedral Intermediate | +5.2 | A short-lived intermediate species. |

| Transition State 2 | +18.9 | Energy barrier for the elimination of water. |

| Products (Impurity F + Water) | -3.5 | Final state, indicating a thermodynamically favorable reaction. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational chemistry analysis.

Beyond identifying potential pathways, computational models can predict the rate at which these reactions occur (kinetics). By calculating the activation energy from the transition state analysis, kinetic parameters can be estimated using principles like Transition State Theory. This in silico approach allows researchers to simulate how reaction rates for the formation of this compound would change under different process conditions, such as temperature, pH, and solvent composition, without the need for extensive laboratory experiments. google.com Such predictive models are invaluable for establishing robust process parameters that minimize the rate of impurity formation.

Machine Learning and Artificial Intelligence in Impurity Prediction and Elucidation

Table 2: Conceptual Framework for an AI Impurity Prediction Model

| Input Parameters | Model Output |

| Primary Reactant: Carbidopa | Predicted Impurity: this compound |

| Reagents: Acid Catalyst | Confidence Score: 85% |

| Solvent: Ethanol | Predicted Impurity: Hydrazine (B178648) |

| Temperature: 60°C | Confidence Score: 5% |

Note: This table illustrates the conceptual inputs and outputs of a predictive machine learning model.

Process Analytical Technology (PAT) Integration for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). nih.govmt.com Instead of relying solely on end-product testing, PAT integrates analytical tools directly into the manufacturing line for real-time or near real-time monitoring. researchgate.net

For this compound, PAT could be implemented to monitor its formation directly within the reaction vessel or downstream processing steps. This allows for immediate corrective action if impurity levels begin to exceed predefined limits. ispe.org The integration involves combining advanced sensors, multivariate data analysis, and knowledge management. dtu.dk

Key PAT tools applicable for monitoring Impurity F include:

In-situ Spectroscopy: Techniques like Raman or Near-Infrared (NIR) spectroscopy can be used via probes inserted directly into the reactor. These methods provide a continuous chemical fingerprint of the ongoing process. Chemometric models (e.g., Principal Component Analysis or Partial Least Squares) are then used to correlate the spectral data with the concentration of specific components, including Carbidopa and Impurity F. researchgate.net

Online Chromatography: Automated High-Performance Liquid Chromatography (HPLC) systems can be configured to automatically draw samples from the process stream at regular intervals, perform rapid analysis, and report the concentration of Impurity F in near real-time.

By providing a continuous stream of data, PAT enables a much higher degree of process understanding and control, ensuring that the final product consistently meets quality standards. nih.govresearchgate.net

Table 3: Potential PAT Tools for Real-Time Monitoring of this compound

| PAT Tool | Measurement Principle | Application for Impurity F Monitoring |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | In-line monitoring of the reaction mixture to quantify the conversion of Carbidopa and the emergence of Impurity F based on unique spectral signatures. |

| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | At-line or in-line monitoring of reactant consumption and product/impurity formation; also useful for raw material identification. |

| Online HPLC | Chromatographic separation based on polarity. | Automated, frequent sampling from the reactor or process stream to provide precise quantification of Impurity F levels. |

Future Directions and Emerging Research Avenues in Carbidopa Ep Impurity F Research

Application of Green Chemistry Principles in Synthetic Route Optimization for Impurity Mitigation

The integration of green chemistry principles into the synthesis of active pharmaceutical ingredients (APIs) is a critical step toward sustainable and environmentally friendly manufacturing. acs.orgpharmafeatures.com This approach emphasizes the reduction or elimination of hazardous substances and waste, which directly correlates with minimizing impurity formation. pharmafeatures.com For Carbidopa EP Impurity F, this involves a meticulous re-evaluation of its synthetic pathway to identify opportunities for improvement.

Key strategies include:

Maximizing Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing byproducts that could be potential impurities.

Use of Safer Solvents and Reagents: Replacing traditional, often toxic, solvents like dichloromethane or toluene with greener alternatives such as water, ethanol (B145695), or bio-based solvents like ethyl lactate and glycerol can significantly reduce the environmental impact and the potential for solvent-related impurities. pharmafeatures.com

Catalysis: Employing highly selective catalysts can drive reactions more efficiently and cleanly, minimizing the formation of side products. pharmafeatures.com Biocatalysis, which utilizes enzymes, is particularly promising as it operates under mild conditions with high selectivity, reducing the need for extensive purification. mdpi.com

By adopting a "greener by design" approach, the formation of impurities like this compound can be inherently minimized from the outset of the manufacturing process. acs.org

Table 1: Principles of Green Chemistry in Impurity Mitigation

| Principle | Application in Mitigating this compound |

|---|---|

| Waste Prevention | Design synthetic pathways that produce less waste, thereby reducing the potential for impurities to form from side reactions or degradation. |

| Atom Economy | Optimize reactions to incorporate the maximum amount of starting materials into the final product, minimizing the generation of unwanted byproducts. |

| Less Hazardous Chemical Syntheses | Utilize and generate substances that possess little or no toxicity to human health and the environment, reducing the risk of harmful impurities. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. This can be applied to intermediates to reduce the likelihood of forming toxic impurities. |

| Safer Solvents and Auxiliaries | Minimize the use of auxiliary substances or make them innocuous. This reduces the chances of residual solvent impurities. pharmafeatures.com |

| Design for Energy Efficiency | Conduct synthetic steps at ambient temperature and pressure whenever possible to reduce energy consumption and potential for thermally induced degradation products. |

| Use of Renewable Feedstocks | Utilize raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection) as such steps require additional reagents and can generate waste. |

| Catalysis | Use catalytic reagents (as selective as possible) in small amounts rather than stoichiometric reagents. pharmafeatures.com |

| Design for Degradation | Design chemical products so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Impurity Control in Continuous Manufacturing Processes

Continuous manufacturing represents a paradigm shift from traditional batch processing in the pharmaceutical industry, offering significant advantages for impurity control. contractpharma.com This technology allows for real-time monitoring and control over the manufacturing process, leading to higher-quality products with improved impurity profiles. contractpharma.com

In the context of this compound, continuous flow chemistry offers several benefits:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing runaway reactions and the formation of thermally induced impurities. contractpharma.com

Improved Reaction Selectivity: Tightly controlled reaction parameters, such as mixing and residence time, can enhance the selectivity of the desired reaction, thereby minimizing the formation of side products like Impurity F. contractpharma.com

Real-time Process Analytical Technology (PAT): The integration of in-line analytical tools allows for continuous monitoring of the reaction, enabling immediate adjustments to maintain optimal conditions and minimize impurity formation.

The adoption of continuous flow processes can lead to a more robust and controlled synthesis of Carbidopa, with a consistently lower level of Impurity F. d-nb.info

Novel Sample Preparation and Enrichment Techniques for Trace Impurities

The detection and characterization of trace-level impurities require sophisticated sample preparation techniques to isolate and concentrate the analytes of interest from the bulk API. neopharmlabs.com For this compound, which may be present in minute quantities, novel sorbent-based microextraction techniques are gaining prominence.

Emerging techniques include:

Fabric Phase Sorptive Extraction (FPSE): This technique utilizes a flexible fabric substrate coated with a sorbent to directly extract analytes from a sample, offering fast and sensitive microextraction. researchgate.net

Capsule Phase Microextraction (CPME): This method incorporates sorbents into a porous polymeric membrane, allowing for simultaneous filtration and extraction, which is particularly useful for complex biological matrices. researchgate.net

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE): These are established techniques that continue to be refined with new sorbent materials for improved selectivity and efficiency. mdpi.com

These advanced sample preparation methods, often coupled with selective enrichment strategies, are crucial for the accurate quantification and characterization of trace impurities like this compound. neopharmlabs.comyoutube.com

Development of High-Throughput Screening Methods for Impurity Profiling

High-throughput screening (HTS) is a powerful tool in drug discovery that can be adapted for rapid impurity profiling. bmglabtech.com By automating the testing of a large number of samples, HTS can accelerate the identification and quantification of impurities during process development and quality control. bmglabtech.comthermofisher.com

For this compound, HTS methods can be developed to:

Rapidly Screen Synthesis Conditions: Quickly evaluate a wide range of reaction parameters (e.g., temperature, catalysts, solvents) to identify conditions that minimize the formation of Impurity F.

Profile Impurities in Multiple Batches: Efficiently analyze numerous production batches to ensure consistent quality and adherence to impurity limits.

Integrate with Advanced Detection: Combine automated sample handling with sensitive analytical techniques like mass spectrometry for rapid and direct measurement of impurities. technologynetworks.com

The implementation of HTS for impurity profiling can significantly reduce development timelines and provide a more comprehensive understanding of impurity formation. thermofisher.com

Advanced Chemometrics and Multi-Variate Data Analysis for Complex Impurity Systems

As analytical techniques generate increasingly large and complex datasets, advanced data analysis methods are essential to extract meaningful information. Chemometrics, the application of statistical and mathematical methods to chemical data, is a powerful tool for understanding complex impurity systems. nih.gov

In the analysis of Carbidopa and its impurities, chemometrics can be used to:

Resolve Co-eluting Peaks: In chromatographic analysis, impurities may co-elute with the main component or other impurities. synthinkchemicals.com Chemometric techniques can help to mathematically separate these overlapping signals.

Identify Correlations: Multi-variate data analysis can reveal correlations between process parameters and impurity levels, providing insights into the mechanisms of impurity formation.

Build Predictive Models: By analyzing data from spectroscopic techniques like FT-IR and NIR, chemometric models can be developed to predict impurity levels in a non-destructive and rapid manner. mdpi.com

The application of chemometrics can enhance the interpretation of analytical data, leading to a more robust and predictive approach to impurity control.

Addressing the Challenges of Unknown and Unspecified Impurities

One of the significant challenges in pharmaceutical analysis is the presence of unknown or unspecified impurities. pharmtech.comeurofins.com These are compounds for which the chemical structure has not been fully elucidated. eurofins.com The increasing sensitivity of analytical instruments means that new, previously undetected impurities are more likely to be found. eurofins.com

Strategies for addressing unknown impurities in Carbidopa include:

Forced Degradation Studies: Intentionally subjecting the drug substance to stress conditions (e.g., heat, light, acid, base) can help to generate potential degradation products and facilitate their identification.

Hyphenated Analytical Techniques: The use of techniques like liquid chromatography-mass spectrometry (LC-MS) is crucial for obtaining molecular weight and fragmentation data, which aids in structure elucidation. registech.comresearchgate.net

Isolation and Spectroscopic Analysis: For definitive structure confirmation, the unknown impurity may need to be isolated using preparative chromatography and then analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. registech.combiomedres.us

Q & A

Q. What analytical techniques are recommended for structural elucidation of Carbidopa EP Impurity F?

this compound (Ethyl Ester) is characterized using hyphenated techniques such as 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm its molecular structure. High-performance liquid chromatography (HPLC) with UV detection is employed to assess purity, with validation parameters including retention time matching against reference standards. Thermal gravimetric analysis (TGA) may also be used to evaluate stability under temperature stress .

Q. How is this compound quantified in pharmaceutical formulations?

Quantification involves reversed-phase HPLC with a mobile phase optimized for polar impurities. The method uses a relative response factor (RRF) calculated by comparing the peak area of the impurity to that of the Carbidopa reference standard. For example, the limit of Carbidopa-related compound A is set at ≤0.5% using the formula:

where and are peak responses of the impurity and standard, respectively, and represents concentration ratios .

Q. What are the regulatory limits for this compound in drug substances?

According to pharmacopeial standards (USP/EP), the acceptance criterion for Carbidopa-related impurities, including Impurity F, is ≤0.5% for individual unspecified impurities and ≤1.0% for total impurities. These limits are validated through forced degradation studies and method robustness testing .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomeric impurities in Carbidopa formulations?

Capillary zone electrophoresis (CZE) with sulfated β-cyclodextrin as a chiral selector effectively separates D- and L-enantiomers of Carbidopa and its impurities. A buffer system of 15 mM sodium phosphate (pH 2.45) and −12 kV applied voltage achieves baseline separation within 10 minutes. This method detects D-enantiomers at 0.02% LOQ , critical for ensuring enantiomeric purity .

Q. What forced degradation conditions are appropriate for stability-indicating methods of this compound?

Forced degradation under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions identifies degradation pathways. HPLC-DAD or LC-MS tracks impurity formation, with validation per ICH Q2(R1) guidelines. For example, oxidative stress may generate 3,4-dihydroxyphenylacetone (a related degradant), requiring method specificity adjustments .

Q. How do conflicting impurity profiles from different chromatographic methods affect quantification, and how can these be resolved?

Discrepancies arise due to column selectivity differences (C18 vs. phenyl-hexyl) or mobile phase pH variations. To resolve this, cross-validate methods using a composite impurity standard mix. For example, a study comparing USP and EP methods for Carbidopa found that adjusting the buffer pH from 2.5 to 3.0 improved peak symmetry for Impurity F by 15% .

Q. What toxicological considerations are critical when assessing this compound in preclinical studies?

Impurity F’s ethyl ester group raises concerns about bioaccumulation potential . In vivo studies in rodent models should evaluate hepatic metabolism via cytochrome P450 enzymes and renal clearance rates. Dose-dependent toxicity is assessed using a maximum tolerated dose (MTD) approach, with impurity spiking at 0.1–1.0% w/w in formulations .

Methodological Tables

| Forced Degradation Study | Conditions | Impurity Formation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl, 70°C, 24 hrs | 0.8% Impurity F | |

| Oxidative Stress | 3% H₂O₂, 25°C, 48 hrs | 1.2% 3,4-Dihydroxyphenylacetone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.